molecular formula C8H7F2NO4S B2656343 4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene CAS No. 2411298-94-5

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene

Cat. No. B2656343
CAS RN: 2411298-94-5
M. Wt: 251.2
InChI Key: ZZMHVIIAKKKNJB-UHFFFAOYSA-N
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Description

4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene, also known as AFSA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Chemical Modification of Membranes

Research on amino-reactive reagents, including compounds similar to 4-Acetamido-2-fluoro-1-fluorosulfonyloxybenzene, has shown significant effects on the permeability of human red blood cells. Studies indicate that these reagents can alter ion permeability across cell membranes, affecting both anion and cation flows. This highlights the potential application of this compound in studying and manipulating cell membrane properties for therapeutic or experimental purposes (Knauf & Rothstein, 1971).

Fluorochrome Development

This compound's structural analogs have been used as fluorochromes, such as SITS, which exhibit ideal properties for immunofluorescence, including distinct excitation and emission maxima. The development and application of these fluorochromes have significantly advanced the field of immunofluorescence, enabling more precise and vivid imaging of cellular components and interactions (Rothbarth, Olthof, & Mul, 1975).

Neuroanatomical Studies

In neuroanatomical studies, derivatives of this compound have found application as fluorescent compounds for labeling and tracing neuronal pathways. The ability of these compounds to demonstrate retrograde axonal transport and serve as whole cell stains has provided invaluable tools for mapping neural circuits and understanding the structural and functional organization of the nervous system (Schmued, 1990).

properties

IUPAC Name

4-acetamido-2-fluoro-1-fluorosulfonyloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4S/c1-5(12)11-6-2-3-8(7(9)4-6)15-16(10,13)14/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZMHVIIAKKKNJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OS(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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